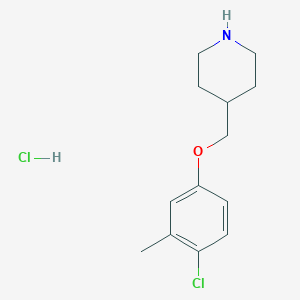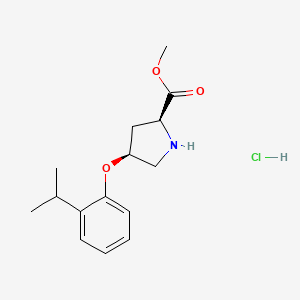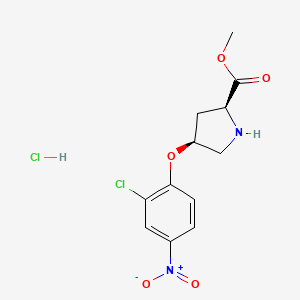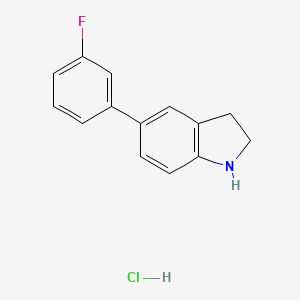
5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride
Übersicht
Beschreibung
The compound is a derivative of phenylhydrazine, which is a class of organic compounds that contain a phenyl ring and a hydrazine group . Phenylhydrazines are used in the synthesis of various organic compounds .
Synthesis Analysis
While specific synthesis methods for “5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride” were not found, phenylhydrazines can generally be synthesized through the reaction of phenylboronic esters .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis in Medicinal Chemistry
Microwave-assisted synthesis has been explored to develop regioselective Fischer indole synthesis, particularly focusing on novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. This method, leveraging the properties of compounds similar to 5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride, has demonstrated promise in medicinal chemistry, especially for antitubercular applications against Mycobacterium tuberculosis H37Rv and multi-drug-resistant M. tuberculosis (Karthikeyan et al., 2009).
Structural and Spectroscopic Analysis
Indole derivatives have been the subject of structural and spectroscopic analysis to understand their potential in various therapeutic applications. N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide is an example, synthesized and characterized using conventional techniques and crystallography, indicating the broader applicability of compounds structurally related to 5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride in pharmaceutical research (Al-Ostoot et al., 2019).
Synthesis and Structure-Activity Relationship in Antituberculosis Research
The synthesis and evaluation of indole derivatives, specifically focusing on their antituberculosis activity, have been explored extensively. Compounds structurally akin to 5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride have shown promise in this field. Their structure-activity relationship provides insights into designing potent antituberculosis agents, showcasing the compound's utility in disease-oriented medicinal chemistry (Karalı et al., 2007).
Antiviral Research
The exploration of indole derivatives in antiviral research has been another critical area, with studies focusing on the synthesis and biological evaluation of novel compounds. Although not directly related to 5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride, the insights from these studies highlight the potential application of similar compounds in developing antiviral therapeutics (Ivashchenko et al., 2014; Ivachtchenko et al., 2015).
Eigenschaften
IUPAC Name |
5-(3-fluorophenyl)-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN.ClH/c15-13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14;/h1-5,8-9,16H,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBIROJQEWTEIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=CC(=CC=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



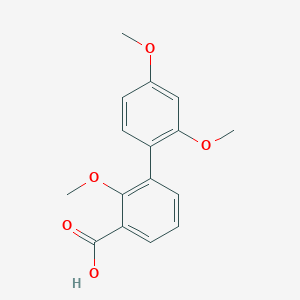
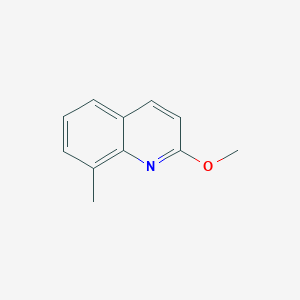
![4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1456132.png)
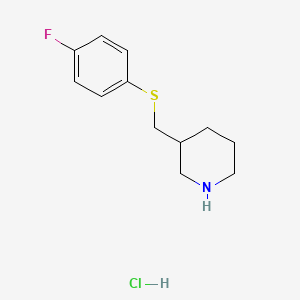
![3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1456134.png)
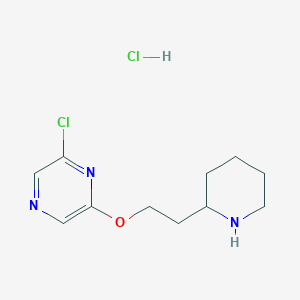
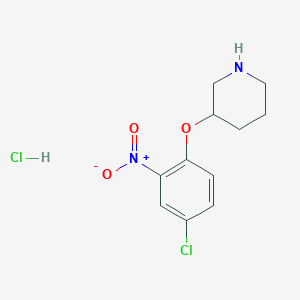
![[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1456139.png)
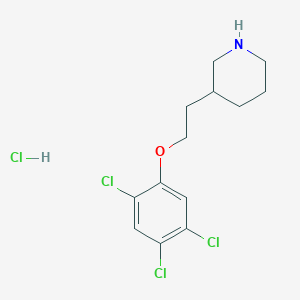
![2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456141.png)
![N-{3-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1456142.png)
